molecular formula C10H9FO B1310062 4-(2-Fluorophenyl)but-3-en-2-one CAS No. 2143-80-8

4-(2-Fluorophenyl)but-3-en-2-one

Cat. No.: B1310062
CAS No.: 2143-80-8
M. Wt: 164.18 g/mol
InChI Key: ZUZCIZDIGXGYDS-VOTSOKGWSA-N
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Description

4-(2-Fluorophenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopy

  • A study by (Najiya et al., 2014) focused on the molecular structure of a similar compound, revealing insights through FT-IR spectroscopy and X-ray diffraction studies. This research contributes to understanding the molecular behavior and interactions of such compounds.

Refractive Indices in Solvents

  • (Chavan & Gop, 2016) explored the refractive indices of a related compound in methanol and benzene mixtures, providing valuable data on how these compounds interact with different solvents, crucial for various applications in materials science.

Crystal Structure Analysis

  • Research by (Sharma et al., 2013) involved synthesizing and analyzing the crystal structure of a derivative of the compound. Crystallography offers insights into the molecular geometry and potential applications in materials science and pharmaceuticals.

Electronic and Geometric Analysis

  • (Butcher et al., 2007) conducted a study focusing on the electronic and geometric properties of a related compound. This type of analysis is essential for understanding electronic behavior for potential electronic or photonic applications.

Synthesis and Liquid Crystal Properties

  • (Jiang et al., 2012) researched the synthesis and mesomorphic properties of fluorinated biphenyl liquid crystals. These findings are significant for the development of advanced materials in display technology.

Quantum Chemical Analysis

  • (Zaini et al., 2018) performed quantum chemical investigations on a chalcone derivative, vital for predicting reactivity and interaction with other molecules, useful in drug design and materials science.

Interaction with Proteins

  • (Garg & Raghav, 2013) studied the interaction of a similar compound with bovine serum albumin, providing insights important in pharmaceutical and biochemical research.

Hirshfeld Surface Analysis

  • (Salian et al., 2018) conducted Hirshfeld surface analysis on chalcone derivatives. This method helps understand the intermolecularinteractions of molecules, critical for drug design and material engineering applications.

Synthesis and Pharmacological Evaluation

  • (Chou et al., 2010) focused on synthesizing and evaluating the antitumor properties of quinolin-4-one derivatives. This kind of research is pivotal in drug discovery, particularly in the search for new anticancer agents.

Safety and Hazards

The safety data sheet for “4-(2-Fluorophenyl)but-3-en-2-one” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

(E)-4-(2-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCIZDIGXGYDS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876253
Record name 3-Buten-2-one,4-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-80-8, 148775-25-1
Record name 4-(2-Fluorophenyl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002143808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-4-(2-fluorophenyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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